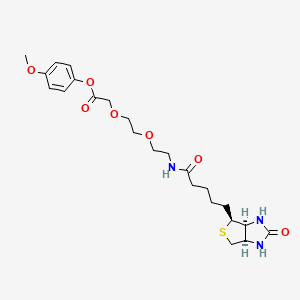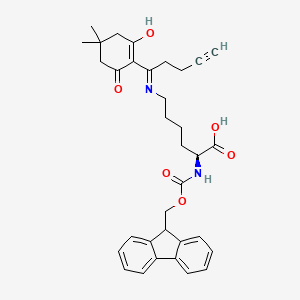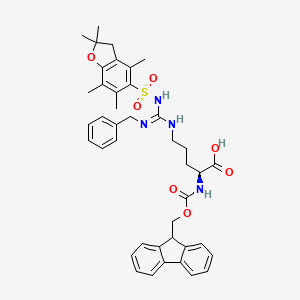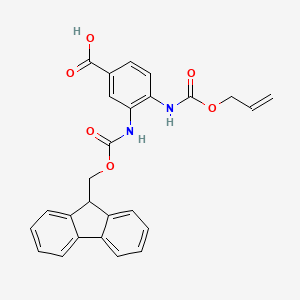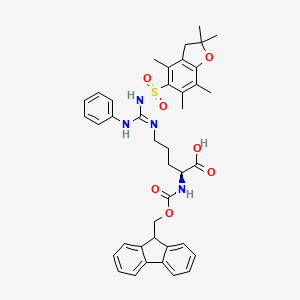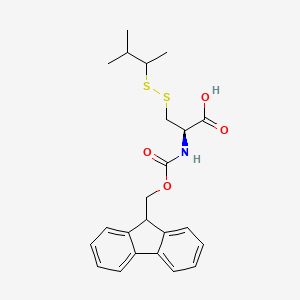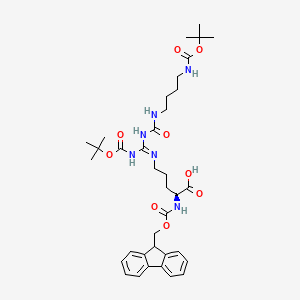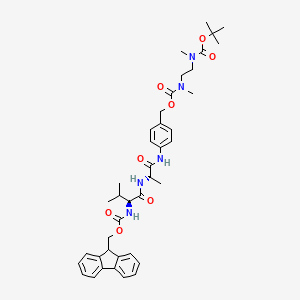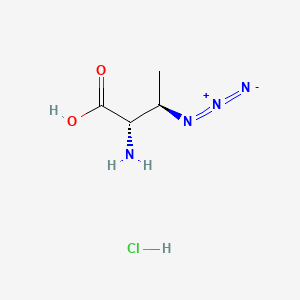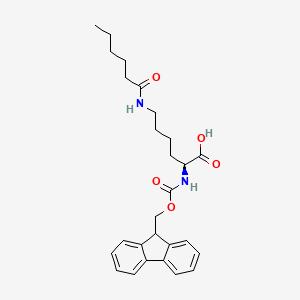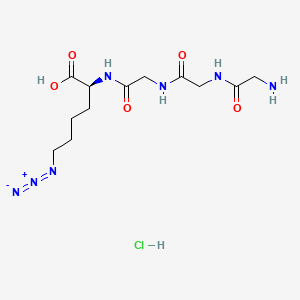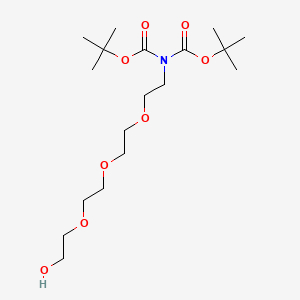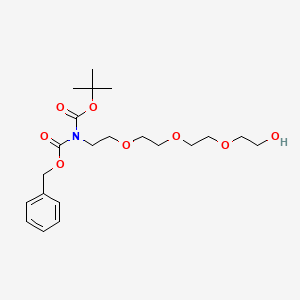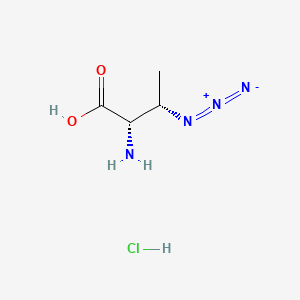
(2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride is a unique compound that belongs to the class of azido amino acids It is characterized by the presence of an azido group (-N₃) attached to the butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride typically involves the azidation of a suitable precursor amino acid. One common method is the diazotization of (2S,3S)-2-amino-3-chlorobutanoic acid followed by substitution with sodium azide. The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the hydrochloride salt form of the compound.
Types of Reactions:
Oxidation: The azido group in this compound can undergo oxidation reactions to form nitro derivatives.
Reduction: Reduction of the azido group can lead to the formation of amino derivatives.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrobutanoic acid derivatives.
Reduction: Aminobutanoic acid derivatives.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
科学的研究の応用
(2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of protein modifications and labeling due to its azido group.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride involves its interaction with biological molecules through the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful for bioconjugation and labeling studies. The compound can also act as a precursor for the synthesis of various bioactive molecules.
類似化合物との比較
(2S,3S)-2-amino-3-chlorobutanoic acid: Similar structure but with a chlorine atom instead of an azido group.
(2S,3S)-2-amino-3-hydroxybutanoic acid: Contains a hydroxyl group instead of an azido group.
(2S,3S)-2-amino-3-bromobutanoic acid: Similar structure with a bromine atom instead of an azido group.
Uniqueness: (2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and applications. The azido group allows for versatile chemical modifications and bioconjugation, making this compound valuable in various research fields.
特性
IUPAC Name |
(2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2.ClH/c1-2(7-8-6)3(5)4(9)10;/h2-3H,5H2,1H3,(H,9,10);1H/t2-,3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWINUACJIVWJPZ-GVOALSEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
